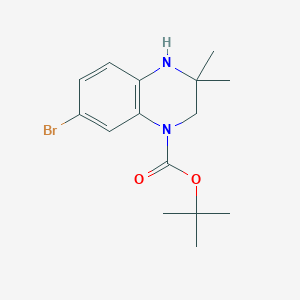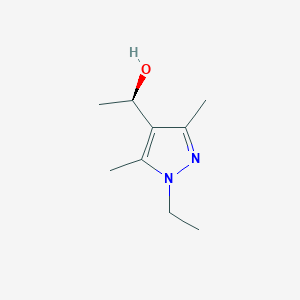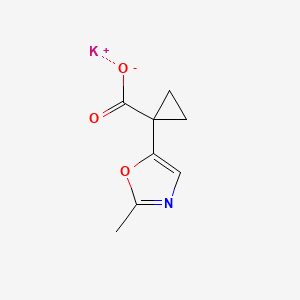
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring attached to a carboxylate group and an oxazole ring The presence of the oxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen, imparts unique chemical properties to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate oxazole derivative. One common method involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with a cyclopropanating agent such as diazomethane in the presence of a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Cyclopropane-1-carbinol derivatives.
Substitution: Substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the target.
Vergleich Mit ähnlichen Verbindungen
- Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Potassium 1-(2-methyl-1,3-oxazol-4-yl)cyclopropane-1-carboxylate
Comparison: Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8KNO3 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
potassium;1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9NO3.K/c1-5-9-4-6(12-5)8(2-3-8)7(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JXWJTUSMWQZEEA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=C(O1)C2(CC2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


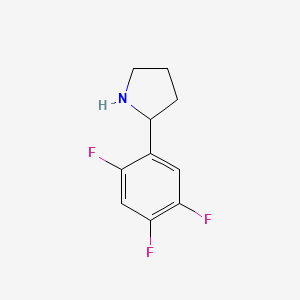
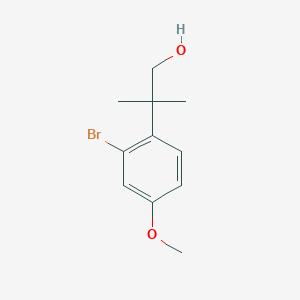
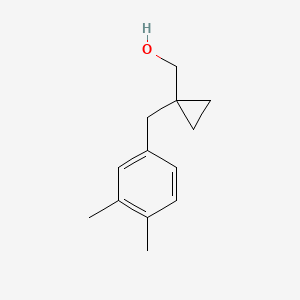
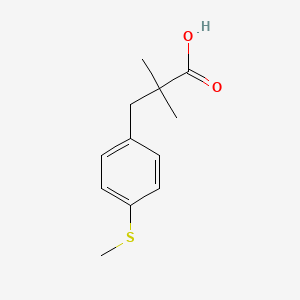
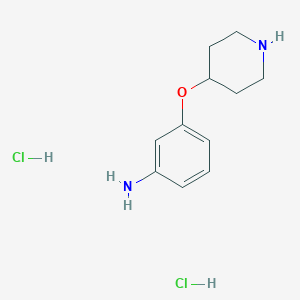
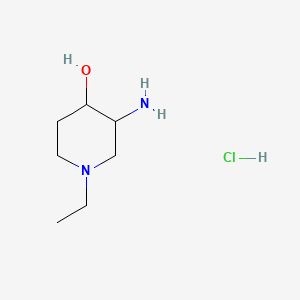
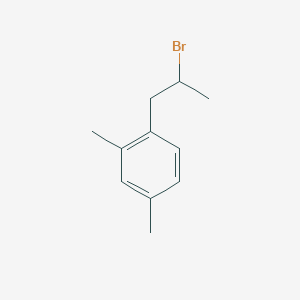
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
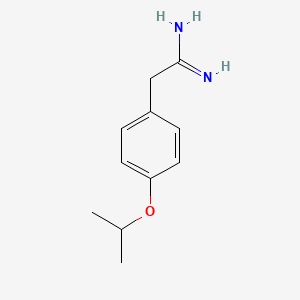
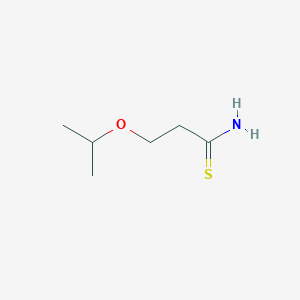
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)
